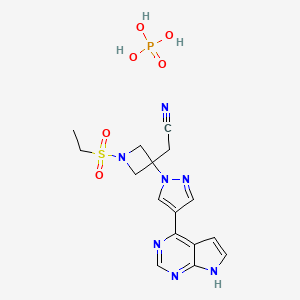
巴瑞替尼磷酸盐
概述
描述
Baricitinib phosphate is a pharmaceutical compound used primarily in the treatment of rheumatoid arthritis and other autoimmune diseases. It functions as an inhibitor of Janus kinase enzymes, which play a crucial role in the signaling pathways that regulate immune responses and inflammation .
科学研究应用
巴瑞替尼磷酸盐具有广泛的科学研究应用,包括:
作用机制
巴瑞替尼磷酸盐通过抑制 Janus 激酶,特别是 Janus 激酶 1 和 Janus 激酶 2 来发挥作用。这些酶参与信号转导子和转录激活因子的磷酸化和激活,这些因子调节与免疫反应和炎症相关的基因表达。 通过抑制这些酶,巴瑞替尼磷酸盐减少了促炎细胞因子的产生并调节了免疫细胞的活性 .
生化分析
Biochemical Properties
Baricitinib phosphate interacts with various biomolecules, primarily enzymes like JAK1 and JAK2 . These enzymes play a crucial role in pro-inflammatory signaling pathways . Overactive JAKs have been implicated in autoimmune disorders, such as rheumatoid arthritis . By inhibiting the actions of JAK1 and JAK2, baricitinib phosphate attenuates JAK-mediated inflammation and immune responses .
Cellular Effects
Baricitinib phosphate has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it significantly reduces key cytokines that are upregulated in patients with SLE .
Molecular Mechanism
The molecular mechanism of action of baricitinib phosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting JAK1 and JAK2, baricitinib phosphate blocks cytokine signaling, which is a crucial part of the immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of baricitinib phosphate change over time. It has shown to have a strong effect on cytokine dysregulation in SLE patients at baseline, with significant reductions observed at week 12 .
Dosage Effects in Animal Models
The effects of baricitinib phosphate vary with different dosages in animal models . It has been shown to effectively attenuate autoimmune features including renal inflammation in lupus-prone mice .
Metabolic Pathways
Baricitinib phosphate is involved in several metabolic pathways. It interacts with enzymes and cofactors in the JAK-STAT signaling pathway . This interaction can lead to effects on metabolic flux or metabolite levels.
准备方法
合成路线和反应条件
巴瑞替尼磷酸盐的合成涉及多个步骤,从关键中间体的制备开始反应条件通常包括使用甲醇和磷酸盐缓冲液等溶剂,并对温度和 pH 值进行精确控制,以确保高产率和纯度 .
工业生产方法
巴瑞替尼磷酸盐的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率并减少杂质。 高效液相色谱法通常用于监测最终产品的纯度,并识别合成过程中可能产生的任何杂质 .
化学反应分析
反应类型
巴瑞替尼磷酸盐经历各种化学反应,包括:
氧化: 此反应会导致氧化衍生物的形成。
还原: 还原反应可以改变化合物中存在的官能团。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应的条件经过仔细控制以获得所需产物 .
主要形成的产物
从这些反应中形成的主要产物包括巴瑞替尼磷酸盐的各种衍生物,它们可能具有不同的药理特性。 这些衍生物经常被研究以了解它们的潜在治疗应用 .
相似化合物的比较
类似化合物
托法替尼: 另一种用于治疗类风湿性关节炎的 Janus 激酶抑制剂。
鲁索替尼: 主要用于骨髓纤维化和真性红细胞增多症的 Janus 激酶抑制剂。
独特性
巴瑞替尼磷酸盐在其对 Janus 激酶 1 和 Janus 激酶 2 的高选择性方面是独一无二的,这使得可以靶向抑制这些酶,而脱靶效应更少。 这种选择性有助于其在治疗自身免疫性疾病中的疗效和安全性 .
属性
IUPAC Name |
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPOWTFFUBBKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N7O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657980 | |
| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187595-84-1 | |
| Record name | Baricitinib phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187595841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARICITINIB PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIB47S8NNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














